molecular formula C24H20NNaO8S B12820609 Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e

Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e

Cat. No.: B12820609
M. Wt: 505.5 g/mol
InChI Key: WSZCHQPWBPMXJT-UHFFFAOYSA-M
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Description

Fmoc-O-Sulfo-L-Tyrosine sodium salt is a derivative of tyrosine, an important amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and a sulfonate group attached to the tyrosine molecule. It is commonly used in proteomics studies and solid-phase peptide synthesis techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-Sulfo-L-Tyrosine sodium salt typically involves the protection of the tyrosine amino group with the Fmoc group, followed by the sulfonation of the phenolic hydroxyl group. The Fmoc group is usually introduced using Fmoc chloride in the presence of a base such as pyridine. The sulfonation can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid .

Industrial Production Methods

Industrial production methods for Fmoc-O-Sulfo-L-Tyrosine sodium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and sulfonation steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-O-Sulfo-L-Tyrosine sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-O-Sulfo-L-Tyrosine sodium salt is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Fmoc-O-Sulfo-L-Tyrosine sodium salt involves its incorporation into peptides and proteins, where the sulfonate group can mimic the phosphorylated tyrosine. This modification can affect protein function, interactions, and signaling pathways. The Fmoc group serves as a protective group during synthesis, which is later removed to reveal the active amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-O-Sulfo-L-Tyrosine sodium salt is unique due to its sulfonate group, which provides distinct chemical properties and biological functions compared to its non-sulfonated and phosphorylated counterparts. This makes it particularly valuable for studying sulfation in proteins and peptides .

Properties

Molecular Formula

C24H20NNaO8S

Molecular Weight

505.5 g/mol

IUPAC Name

sodium;[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate

InChI

InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1

InChI Key

WSZCHQPWBPMXJT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+]

Origin of Product

United States

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